1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole
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Overview
Description
1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes an ethoxynaphthyl group, a sulfonyl group, and a phenylimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxynaphthyl Intermediate: The ethoxynaphthyl group is synthesized through the ethoxylation of naphthalene derivatives under controlled conditions.
Sulfonylation: The ethoxynaphthyl intermediate undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Imidazole Formation: The final step involves the cyclization of the sulfonylated intermediate with 4-methyl-2-phenylimidazole under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the imidazole ring can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine
- 1-[(4-Ethoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Uniqueness
1-[(4-Ethoxynaphthyl)sulfonyl]-4-methyl-2-phenylimidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-20-13-14-21(19-12-8-7-11-18(19)20)28(25,26)24-15-16(2)23-22(24)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3 |
InChI Key |
IWVBWMMPNZGETF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=C(N=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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